molecular formula C8H15N3O B13613540 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol

1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol

Cat. No.: B13613540
M. Wt: 169.22 g/mol
InChI Key: PGVXXMVNHOFSNL-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and an ethan-1-ol moiety attached to a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to yield the desired product.

Another approach involves the reductive amination of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:

    1-(1,5-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol: Lacks the methylamino group, resulting in different reactivity and applications.

    1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-aminoethanol: Contains an amino group instead of a methylamino group, affecting its chemical properties and biological activity.

    1-(1,5-Dimethyl-1h-pyrazol-4-yl)-2-(dimethylamino)ethan-1-ol: Has a dimethylamino group, which may enhance its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-2-(methylamino)ethanol

InChI

InChI=1S/C8H15N3O/c1-6-7(4-10-11(6)3)8(12)5-9-2/h4,8-9,12H,5H2,1-3H3

InChI Key

PGVXXMVNHOFSNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(CNC)O

Origin of Product

United States

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